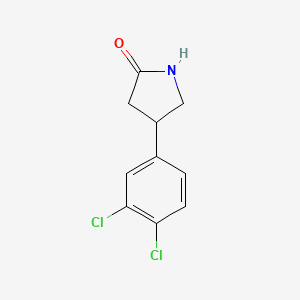

4-(3,4-Dichlorophenyl)pyrrolidin-2-one

描述

Structure

3D Structure

属性

分子式 |

C10H9Cl2NO |

|---|---|

分子量 |

230.09 g/mol |

IUPAC 名称 |

4-(3,4-dichlorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9Cl2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |

InChI 键 |

QZRJFUBGLZHBHU-UHFFFAOYSA-N |

规范 SMILES |

C1C(CNC1=O)C2=CC(=C(C=C2)Cl)Cl |

产品来源 |

United States |

Ii. Synthetic Methodologies for 4 3,4 Dichlorophenyl Pyrrolidin 2 One and Its Analogues

General Approaches to Pyrrolidinone Synthesis

The construction of the pyrrolidinone core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control.

N-heterocyclization represents a direct and fundamental approach to the pyrrolidinone ring system. These methods typically involve the formation of a key nitrogen-carbon bond to close the five-membered ring. A common strategy is the intramolecular cyclization of γ-amino acids or their derivatives. For instance, γ-aminobutyric acid (GABA) can be cyclized to form the parent 2-pyrrolidone.

Another powerful N-heterocyclization method is the intramolecular Schmidt reaction of ω-azido carboxylic acids, which can be promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to yield 2-substituted pyrrolidines. organic-chemistry.org Furthermore, transition-metal-catalyzed intramolecular C-H amination of alkyl azides provides a modern pathway to construct the pyrrolidinone backbone, offering high chemo- and regioselectivity. organic-chemistry.org

Multicomponent reactions (MCRs) have emerged as highly efficient tools for synthesizing complex heterocyclic structures like pyrrolidinones in a single operation. nih.gov These reactions offer significant advantages, including atom economy, reduced waste, and operational simplicity, by combining three or more reactants in a one-pot process. nih.govtandfonline.com

One notable MCR is the 1,3-dipolar cycloaddition reaction involving azomethine ylides, which can be generated in situ from the condensation of an amino acid and an aldehyde. tandfonline.com These dipoles react with various dipolarophiles to construct highly substituted pyrrolidine (B122466) rings. tandfonline.com The Ugi four-component reaction (Ugi-4CR) is also applicable to the synthesis of pyrrolidones through appropriate ring-closure strategies of the resulting intermediates. rloginconsulting.com Other MCRs may involve the reaction of components like Meldrum's acid, β-keto-esters, and aromatic aldehydes with an ammonia (B1221849) source to build the dihydropyridone core, which is structurally related to pyrrolidinones. mdpi.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Isatin, Amino Acid, Dipolarophile | Base (e.g., Et₃N) | Spirooxindole-pyrrolidines | tandfonline.com |

| Ugi 4-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Ring closure of Ugi product | Substituted Pyrrolidinones | rloginconsulting.com |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Silane | TiCl₄ | Highly substituted pyrrolidines | nih.gov |

| 4-Component Reaction | Meldrum's acid, β-keto-ester, Aldehyde, Ammonium Acetate | Acetic Acid or Solvent-free | 3,4-Dihydropyridin-2-ones | mdpi.com |

The use of catalysts has revolutionized the synthesis of pyrrolidinones, enabling milder reaction conditions, improved yields, and enhanced stereoselectivity. Both metal-based and organocatalytic systems are widely employed.

Palladium-catalyzed reactions, such as the carboamination of γ-N-arylamino alkenes with vinyl or aryl bromides, provide a stereoselective route to N-aryl-substituted pyrrolidines. nih.gov Iridium-catalyzed transfer hydrogenation is utilized for the reductive amination of diketones with anilines, leading to N-aryl-substituted pyrrolidines in excellent yields. nih.gov Other transition metals like rhodium, copper, and nickel are also used in various cyclization and cross-coupling reactions to form the pyrrolidine ring. acs.orgorganic-chemistry.org Organocatalysis, employing small organic molecules like proline and its derivatives, has become a powerful tool for the asymmetric synthesis of chiral pyrrolidines, often proceeding through enamine or iminium ion intermediates. mdpi.com

Specific Synthetic Routes for 3,4-Dichlorophenyl-Substituted Pyrrolidinones

The synthesis of the target compound, 4-(3,4-Dichlorophenyl)pyrrolidin-2-one, and its analogues requires strategies that can effectively introduce the 3,4-dichlorophenyl moiety at the C4 position of the pyrrolidinone ring.

A logical and common approach to 4-arylpyrrolidin-2-ones involves the use of succinic acid or its derivatives, such as succinic anhydride or succinimide. A plausible synthetic pathway to this compound begins with a Friedel-Crafts acylation reaction between 1,2-dichlorobenzene (B45396) and succinic anhydride, catalyzed by a Lewis acid like AlCl₃. This reaction would yield 3-(3,4-dichlorobenzoyl)propanoic acid.

Subsequent chemical transformations of this keto-acid intermediate can lead to the desired pyrrolidinone. One route involves the reduction of the ketone and nitrile functionalities followed by cyclization. An alternative is the reductive amination of the keto group, which, upon intramolecular cyclization, would form the lactam ring. A related reported synthesis starts with 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, which is reacted with other reagents to form more complex heterocyclic systems, demonstrating the utility of such succinic acid-derived precursors. mdpi.com

| Step | Reaction | Key Reactants | Expected Product | Reference Principle |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 1,2-Dichlorobenzene, Succinic Anhydride, AlCl₃ | 3-(3,4-Dichlorobenzoyl)propanoic acid | Standard Electrophilic Aromatic Substitution |

| 2 | Reductive Amination/Cyclization | Keto-acid from Step 1, Ammonia/Amine source, Reducing agent (e.g., H₂/Catalyst) | This compound | nih.gov |

Once the this compound core is synthesized, it can be further modified through various functionalization reactions.

The Vilsmeier-Haack reaction involves the formylation of electron-rich compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com While the dichlorophenyl ring is electron-deficient, the pyrrolidinone ring itself can be susceptible to this reaction. The reaction of a tertiary amide with POCl₃ generates a chloroiminium ion, which acts as the electrophile. wikipedia.org Application of Vilsmeier-Haack conditions to N-substituted pyrrolidinones can lead to formylation, typically at the C5 position.

Amide coupling reactions are a primary method for derivatizing the nitrogen atom of the pyrrolidinone ring. The N-H proton is weakly acidic and can be deprotonated by a suitable base, allowing for N-alkylation or N-acylation. More commonly, the pyrrolidinone nitrogen can act as a nucleophile, coupling with carboxylic acids activated by standard coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate the formation of an amide bond between the pyrrolidinone nitrogen and a carboxylic acid. nih.gov This allows for the synthesis of a wide array of N-acyl derivatives, which has been explored in the development of various bioactive compounds. nih.gov

Stereoselective Synthesis Methodologies

The asymmetric synthesis of 4-arylpyrrolidin-2-ones can be broadly approached through several key strategies, including the desymmetrization of prochiral substrates, catalytic asymmetric conjugate additions, and cycloaddition reactions. These methods often employ sophisticated chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to induce high levels of stereocontrol.

One prominent and effective method for the enantioselective synthesis of β-aryl-γ-lactam derivatives is the Heck-Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. nih.gov This palladium-catalyzed reaction utilizes chiral ligands to control the stereochemical outcome of the arylation of the olefinic bond within the pyrroline (B1223166) ring. Subsequent oxidation of the resulting 4-aryl-3,4-dihydro-1H-pyrrole affords the desired 4-arylpyrrolidin-2-one.

A study showcasing this methodology employed a palladium catalyst in conjunction with the chiral N,N-ligand (S)-PyraBox for the arylation of various N-protected 2,5-dihydro-1H-pyrroles with a range of aryldiazonium salts. nih.govbeilstein-archives.org This approach has proven to be robust, accommodating different protecting groups on the nitrogen atom and tolerating various substituents on the arylating agent. The versatility of this method is highlighted by its successful application in the synthesis of bioactive molecules like (R)-rolipram, which features a 4-aryl-pyrrolidin-2-one core structure. nih.gov

The following table summarizes the key findings from this enantioselective Heck-Matsuda reaction for the synthesis of 4-aryl-pyrrolidin-2-one precursors, demonstrating the scope of the reaction with different aryl groups, including those with chloro-substituents.

Table 1: Enantioselective Heck-Matsuda Desymmetrization for the Synthesis of 4-Aryl-3,4-dihydro-1H-pyrroles

| Entry | Aryl Diazonium Salt (Ar) | Protecting Group (PG) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | 4-Methoxyphenyl | Boc | 68 | 91:9 |

| 2 | Phenyl | Boc | 34 | 91:9 |

| 3 | 4-Chlorophenyl | Boc | 27 | 90:10 |

| 4 | 3-Chlorophenyl | Boc | 50 | 92:8 |

| 5 | 4-Nitrophenyl | Ns | 85 | 93:7 |

Data sourced from a study on the enantioselective palladium-catalyzed Heck–Matsuda reaction. nih.gov

The enantioselectivity of the reaction is believed to be determined during the migratory insertion of the aryl group to the coordinated pyrroline. The steric bulk of the chiral ligand directs the coordination of the substrate, favoring the formation of one enantiomer over the other. beilstein-archives.org

Beyond metal catalysis, organocatalytic methods have emerged as powerful tools for the stereoselective construction of the pyrrolidin-2-one ring. Asymmetric Michael additions of various nucleophiles to α,β-unsaturated acceptors are a cornerstone of this approach. For the synthesis of 4-arylpyrrolidin-2-ones, this would typically involve the conjugate addition of a suitable pronucleophile to a cinnamic acid derivative or a related Michael acceptor, followed by cyclization. Chiral amine catalysts, such as those derived from proline, and bifunctional catalysts like thioureas and squaramides, are often employed to achieve high enantioselectivity in the initial carbon-carbon bond-forming step.

Furthermore, [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes offer a direct route to highly substituted pyrrolidines with excellent stereocontrol. nih.gov By employing chiral catalysts or chiral auxiliaries, it is possible to direct the stereochemical outcome of the cycloaddition, thereby setting the stereocenters that are retained in the final pyrrolidin-2-one product after subsequent functional group manipulations.

While direct stereoselective syntheses of this compound are not extensively detailed in the reviewed literature, the methodologies presented provide a clear and viable blueprint for its construction. The successful application of the Heck-Matsuda desymmetrization with chloro-substituted aryldiazonium salts, for instance, strongly suggests its applicability for the synthesis of the 3,4-dichloro-substituted analogue with high enantiomeric purity. nih.gov Similarly, the vast body of work on organocatalytic Michael additions to nitroalkenes or other Michael acceptors provides a rich platform for designing a stereoselective route to this specific target molecule.

Iii. Pharmacological and Biological Activities of 4 3,4 Dichlorophenyl Pyrrolidin 2 One Analogues

Neurotransmitter System Modulation

The modulation of monoamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—is a key area of investigation for this class of compounds. Their ability to interact with the transporters responsible for the reuptake of these neurotransmitters has been a primary focus.

A series of 1-(phenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues, which are structurally related to 4-(3,4-dichlorophenyl)pyrrolidin-2-one, have demonstrated potent inhibitory activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govdrugs.ie These compounds are generally selective for DAT and NET with significantly less activity at the serotonin transporter (SERT). nih.govdrugs.ie

One of the most potent compounds in this series is the 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one analogue (referred to as compound 4u ). nih.govdrugs.ie This compound exhibits a high affinity for DAT, with a binding affinity (Kᵢ) of 11.5 nM. nih.govdrugs.ie Its affinity for NET is also significant, with a Kᵢ value of 37.8 nM. nih.govdrugs.ie The inhibitory activity of these compounds is often enantioselective, with the (S)-enantiomer typically being the more active form. nih.govdrugs.ie For instance, the (S)-isomer of the lead compound, pyrovalerone, was found to be the most biologically active enantiomer. nih.govdrugs.ie

| Compound | Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

|---|---|---|---|---|

| 4u | 3,4-Dichloro | 11.5 | 37.8 | 1330 |

| 4a (pyrovalerone, racemic) | 4-Methyl | 31.4 | 121 | >10,000 |

| 4b ((S)-pyrovalerone) | 4-Methyl | 18.1 | 111 | >10,000 |

| 4t | 1-Naphthyl | 12.8 | 23.2 | 255 |

Data sourced from Meltzer et al. (2006). nih.govdrugs.ie

In general, the 1-(phenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues show weak inhibitory activity at the serotonin transporter (SERT). nih.govdrugs.ie This selectivity for DAT and NET over SERT is a defining characteristic of this chemical series. nih.govdrugs.ie For example, the potent 3,4-dichlorophenyl substituted analogue (4u ) has a Kᵢ value of 1330 nM at SERT, which is substantially higher than its affinities for DAT and NET. nih.govdrugs.ie Similarly, pyrovalerone (4a ) and its more active (S)-enantiomer (4b ) have Kᵢ values greater than 10,000 nM at SERT, indicating very low affinity. nih.govdrugs.ie One exception is the naphthyl analogue (4t ), which demonstrates more balanced, potent inhibition at all three transporters, with a Kᵢ of 255 nM at SERT. nih.govdrugs.ie

Beyond monoamine transporters, the receptor binding profiles of these analogues have been explored to assess their selectivity. A subset of the 1-(phenyl)-2-pyrrolidin-1-yl-pentan-1-one compounds was evaluated for affinity at various serotonin (5HT₁ₐ, 5HT₁ₑ, 5HT₁ₒ) and dopamine (D₁, D₂, and D₃) receptors and were found to be inactive, demonstrating their specificity for the transporter proteins. nih.govdrugs.ie

In a separate line of research, N-alkyl-substituted derivatives of cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine, which share the 3,4-dichlorophenyl and pyrrolidine (B122466) moieties, were synthesized and tested for receptor affinity. nih.gov These compounds exhibited very high and selective affinity for sigma receptors, with the unsubstituted derivative (1R,2S)-(-)-4 showing a Kᵢ of 0.49 nM. nih.gov This compound displayed minimal to no affinity for kappa opioid, PCP, and dopamine-D2 receptors, further highlighting the potential for developing highly selective ligands from this chemical scaffold. nih.gov

Anticonvulsant Properties and Proposed Mechanisms of Action

The pyrrolidin-2-one core is a feature of several anticonvulsant agents, and various analogues have been investigated for this property. Studies on different series of substituted pyrrolidinones suggest a potential for anticonvulsant activity.

Research on 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives has indicated that having an unsubstituted phenyl ring at the 4-position of the pyrrolidinone core is important for anticonvulsant effects. nih.gov Other studies have identified anticonvulsant activity in novel pyrrolidin-2-one derivatives, with some compounds being effective in the maximal electroshock (MES) seizure model and others in the pentetrazole (PTZ)-induced seizure model. nih.gov For instance, N-Mannich bases derived from pyrrolidine-2,5-dione, including a derivative containing a 4-(3,4-dichlorophenyl)-piperazin-1-yl group, have shown activity in both MES and subcutaneous pentylenetetrazole (s.c.PTZ) tests. nih.gov A series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also demonstrated potent, broad-spectrum anticonvulsant properties. mdpi.com The most active compound from this series, which featured a 2-chlorophenyl group, showed more beneficial efficacy (ED₅₀) and protective index values than the reference drug valproic acid in MES and 6 Hz seizure tests. mdpi.com

| Compound Series | Representative Compound | Seizure Test | Activity (ED₅₀ mg/kg) |

|---|---|---|---|

| 3-Methylpyrrolidine-2,5-dione N-Mannich bases | Compound 12 (with 3,4-dichlorophenyl group) | MES | Active (ED₅₀ range 16.13–46.07) |

| 3-Methylpyrrolidine-2,5-dione N-Mannich bases | Compound 12 (with 3,4-dichlorophenyl group) | s.c.PTZ | 134.0 |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Compound 6 | MES | 68.30 |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Compound 6 | 6 Hz (32 mA) | 28.20 |

Data sourced from Rybka et al. (2015) and Piazzi et al. (2021). nih.govmdpi.com

The mechanism of action for the anticonvulsant effects of pyrrolidinone derivatives is often linked to the modulation of voltage-gated ion channels. epilepsysociety.org.uk Blockade of voltage-gated sodium channels is a primary mechanism for many established antiepileptic drugs. epilepsysociety.org.uk Studies on active anticonvulsant compounds from a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamides suggest that their mechanism likely involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com Similarly, research on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione indicated that the most promising compound exerted a balanced inhibition of both neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov This dual action on key ion channels responsible for neuronal excitability is a plausible mechanism for the observed anticonvulsant effects. mdpi.comepilepsysociety.org.uknih.gov

Antimicrobial and Antiparasitic Potentials

While the primary focus of research on this compound analogues has been on their neurological effects, the broader class of pyrrolidine derivatives has been screened for antimicrobial properties.

Several studies have reported moderate to low antimicrobial activities for various pyrrolidinone-containing structures. For example, certain derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone displayed activity against selected bacterial and fungal species, with minimum inhibitory concentrations (MICs) ranging from 16 to 256 μg/mL. nih.gov Another study on a Schiff base derived from 2-pyrrolidone and its cadmium(II) complex found that the metal complex showed greater inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi, compared to the free ligand. amazonaws.comjournaljmsrr.com Additionally, heterocyclic compounds prepared from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid showed high to moderate activity against various Gram-positive and Gram-negative microorganisms. mdpi.com

| Compound Series | Activity Range (MIC) | Tested Against |

|---|---|---|

| Pyrrolidine-2,5-dione fused to dibenzobarrelene | 16–256 μg/mL | Bacteria and Fungi |

| Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone Cd(II) complex | More active than free ligand | S. aureus, B. subtilis, E. coli, K. pneumonia, C. albicans, A. flavus |

| Heterocycles from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | High to moderate activity | Gram-positive and Gram-negative bacteria |

Data sourced from Ndom et al. (2022), Achonye et al. (2024), and Aly et al. (2001). nih.govjournaljmsrr.commdpi.com

Currently, there is a lack of specific data in the reviewed literature regarding the antiparasitic potentials of this compound analogues.

Iv. Structure Activity Relationship Sar Investigations and Molecular Design Principles for 4 3,4 Dichlorophenyl Pyrrolidin 2 One Analogues

Influence of the Dichlorophenyl Substituent Pattern

The 3,4-dichloro substitution on the phenyl ring at the C4 position of the pyrrolidin-2-one core is a critical determinant of activity in many analogues. While direct and systematic comparisons of all possible dichlorophenyl isomers (e.g., 2,4-, 2,5-, 3,5-) on the 4-phenylpyrrolidin-2-one scaffold are not extensively documented in a single study, inferences can be drawn from broader families of compounds, such as phenylpiperazines and other pyrrolidine (B122466) derivatives, where this moiety is prevalent.

Research on related scaffolds suggests that both the position and the electronic nature of the substituents on this phenyl ring significantly modulate receptor affinity and functional activity. The 3,4-dichloro pattern provides a specific electronic and steric profile that is often optimal for fitting into the target's binding pocket.

Electronic Effects: The two chlorine atoms are electron-withdrawing groups, which influences the charge distribution across the aromatic ring. This electronic signature can be vital for forming specific interactions, such as halogen bonds or dipole-dipole interactions, with amino acid residues in the target protein. The substitution pattern dictates the precise location of these electronic effects. For example, the synthesis of 1-(3,5-Dichlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid derivatives for use as building blocks indicates the importance of alternative dichlorophenyl patterns in medicinal chemistry. thieme-connect.de

The table below summarizes the general observations on how phenyl ring substitutions can influence activity in related heterocyclic compounds.

| Substitution Pattern | General Inferred Impact on Activity | Rationale |

| 3,4-Dichloro | Often associated with high potency in various target classes. nih.gov | Provides a specific steric and electronic profile that is frequently complementary to target binding sites. |

| 2,4-Dichloro | Activity can be variable; ortho-substitution may introduce steric hindrance. | The ortho-chlorine can force the phenyl ring into a different conformation relative to the pyrrolidinone core, potentially disrupting optimal binding. |

| 3,5-Dichloro | Can maintain or alter activity depending on the target's symmetry and electronic requirements. | Offers a different dipole moment and steric bulk distribution compared to the 3,4-isomer. |

| Monochloro (e.g., 4-Chloro) | Typically shows activity, but often less potent than the dichloro-substituted analogues. | Highlights the cumulative electronic and steric contributions of having two halogen substituents. |

These findings from related molecular classes underscore the importance of the 3,4-dichloro arrangement for the biological profile of 4-(3,4-Dichlorophenyl)pyrrolidin-2-one, suggesting that this specific pattern is a highly optimized feature for its intended biological targets.

Effects of Pyrrolidinone Ring Substitutions

Modifications to the pyrrolidinone ring itself offer another avenue for optimizing the pharmacological profile of this compound analogues. Substitutions at the C3, C5, and N1 positions can have profound effects on potency, selectivity, and pharmacokinetic properties by altering the molecule's conformation and introducing new points of interaction.

SAR studies on various pyrrolidine-based compounds have revealed several key principles:

Substitution at C3: The introduction of substituents at the C3 position can significantly impact biological activity. For a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the C3 position strongly affected their anticonvulsant activity profile. nih.gov For example, small alkyl groups like methyl or isopropyl led to different activity spectra compared to larger groups like benzhydryl. nih.gov

Substitution at C4 and C5: The spatial arrangement of substituents at the C4 and C5 positions is often crucial. In a series of PPARα/γ dual agonists, the cis-configuration of substituents at the C3 and C4 positions of the pyrrolidinone ring was found to be preferable to the trans orientation for optimal activity. nih.gov

N1-Substitution: The nitrogen atom of the lactam is a common point for modification. Attaching different groups to this position can introduce new functionalities, extend the molecule to reach secondary binding pockets, or alter its physicochemical properties like solubility and membrane permeability. Research on pyrrolidin-2-one derivatives has shown that N-acylation or N-alkylation can lead to compounds with a wide range of biological activities. researchgate.net

The following table details the observed effects of specific substitutions on the pyrrolidinone ring in various classes of bioactive molecules.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| C3 | R-methyl | Promoted pure ERα antagonist and selective ER degrader activity. nih.gov | Estrogen Receptor (ER) Modulators |

| C3 | Isopropyl | Showed favorable protection in the scPTZ anticonvulsant test. nih.gov | Anticonvulsants |

| C3 | Benzhydryl | Also demonstrated strong protection in the scPTZ anticonvulsant test. nih.gov | Anticonvulsants |

| C3, C4 | cis-Substituents | Preferred configuration over trans for potent PPARα/γ dual agonism. nih.gov | PPAR Agonists |

Stereochemical Impact on Biological Efficacy

Because the 4-position of the pyrrolidin-2-one ring is a stereocenter, this compound can exist as two enantiomers, (R) and (S). Biological systems, such as receptors and enzymes, are inherently chiral, and as a result, the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The spatial orientation of the 3,4-dichlorophenyl group is therefore a critical factor in its interaction with its biological target.

The principle that stereochemistry plays a pivotal role in biological activity is well-established. nih.gov Enantiomers of a drug can differ in:

Potency: One enantiomer (the eutomer) may bind to the target receptor with significantly higher affinity than the other (the distomer).

Efficacy: The enantiomers might elicit different functional responses upon binding, with one acting as an agonist and the other as an antagonist.

Metabolism and Pharmacokinetics: The body's enzymes and transporters can process enantiomers at different rates, leading to different absorption, distribution, metabolism, and excretion (ADME) profiles.

In a study of nature-inspired 3-Br-acivicin isomers, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This was attributed to stereoselective uptake by an amino acid transport system. nih.gov For the methyl ester derivatives in that study, the (5R, αR) enantiomer was approximately 10-fold less potent, while the diastereoisomers were inactive. nih.gov This highlights that a precise three-dimensional arrangement of atoms is often required for effective biological interactions.

The importance of stereochemistry is not limited to the C4 position. Introduction of other chiral centers, for instance by substituting other positions on the pyrrolidinone ring, further complicates the stereochemical landscape but also offers opportunities for refinement. Studies on piperidin-4-one derivatives, which share a similar heterocyclic core, have also demonstrated a clear stereochemical effect on their biological activities. nih.gov

| Stereochemical Feature | General Impact on Efficacy | Example from Related Research |

| Single Enantiomer vs. Racemate | A single enantiomer is often responsible for the desired therapeutic effect, possessing higher potency. | In a study of 3-Br-acivicin derivatives, the "natural" (5S, αS) isomers were consistently the most potent against P. falciparum. nih.gov |

| Diastereomers | Diastereomers, having different configurations at multiple stereocenters, can have completely different biological activities and potencies. | The diastereomers of active 3-Br-acivicin derivatives were found to be largely inactive. nih.gov |

| Relative Configuration (cis/trans) | The relative orientation of substituents on the ring (e.g., cis vs. trans) dictates the overall molecular shape and its ability to fit a binding site. | For a series of pyrrolidine-based PPAR agonists, the cis-configuration of substituents was preferred over the trans form. nih.gov |

Therefore, the development of analogues of this compound requires careful control and evaluation of stereochemistry to identify the most active and selective stereoisomer.

Optimization of Peripheral Moieties and Linkers

Beyond the core scaffold of the dichlorophenyl ring and the pyrrolidinone nucleus, modifications to peripheral moieties and the introduction of linkers can be used to fine-tune the properties of the analogues. These modifications are often aimed at improving pharmacokinetic properties, enhancing selectivity, or exploring interactions with adjacent regions of the target's binding site.

Linkers: Linkers are chemical chains used to connect the core pharmacophore to another functional group or moiety. The length, rigidity, and chemical nature of the linker are critical design elements. In designing dual-target ligands, for instance, a linker must be optimized to correctly position the two pharmacophores in their respective binding sites simultaneously. The choice of linker can affect:

Binding Affinity: An optimally sized and shaped linker will minimize strain and maximize favorable interactions.

Flexibility: A flexible linker allows the molecule to adopt various conformations, which may be beneficial for binding, while a rigid linker can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

In the development of N-substituted 3,4-pyrroledicarboximides, a one-carbon alkyl chain was retained as an optimal spacer, and modifications were focused on the terminal 4-arylpiperazinyl fragment to improve COX-2 inhibition. nih.gov Varying this terminal moiety from an aryl group to a heteroaryl or cycloalkyl group led to significant changes in activity and selectivity. nih.gov

| Modification Strategy | Objective | Example | Outcome |

| Replacement of Polar Moiety | Improve oral absorption and bioavailability. | In a piperidone-based NK2 antagonist, a polar sulfamide (B24259) was replaced with less polar groups. nih.gov | Oral absorption in rat pharmacokinetic studies was greatly improved. nih.gov |

| Variation of Terminal Group | Enhance potency and/or selectivity. | In a series of COX inhibitors, the 4-aryl substituent on a peripheral piperazine (B1678402) ring was replaced with heteroaryl or cycloalkyl groups. nih.gov | Maintained COX-2 inhibition while significantly reducing COX-1 inhibition, thereby improving selectivity. nih.gov |

| Introduction of Hydrophilic Group | Modulate solubility and activity. | A hydrophilic hydroxyethyl (B10761427) substituent was introduced into a series of COX inhibitors. nih.gov | Led to a decrease in inhibitory activity against both COX-1 and COX-2. nih.gov |

These examples demonstrate that the rational design of linkers and peripheral groups is a powerful strategy for optimizing the drug-like properties of this compound analogues, transforming a potent lead compound into a viable therapeutic candidate.

V. Computational Chemistry and Molecular Modeling in the Study of 4 3,4 Dichlorophenyl Pyrrolidin 2 One and Its Analogues

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as 4-(3,4-Dichlorophenyl)pyrrolidin-2-one or its analogues, and its biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a docking score.

In the context of pyrrolidin-2-one derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets. For instance, analogues of this compound have been docked into the active sites of enzymes like α-amylase and human mitochondrial branched-chain aminotransferase (BCATm) to explore their potential as inhibitors. nih.govijper.org The docking process involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to evaluate each pose, with lower scores generally indicating a more favorable binding interaction.

The binding of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs, which share the pyrrolidinone core, to monoamine transporters has been investigated to understand their inhibitory activity. nih.gov One of the most potent compounds in this series is the 1-(3,4-dichlorophenyl) analogue, highlighting the significance of the dichlorophenyl moiety for potent interactions. nih.gov Molecular docking of such compounds can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to their binding affinity and selectivity. For example, in a study of pyrrolidinone analogues, docking revealed interactions with key amino acid residues like Arg120 and Tyr385 in the active site of cyclooxygenase (COX) enzymes.

The insights gained from molecular docking can guide the rational design of new analogues with improved activity. By understanding the structure-activity relationships at the molecular level, medicinal chemists can modify the structure of this compound to enhance its interactions with a specific target, potentially leading to the development of more effective therapeutic agents.

| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative | α-amylase | -7.43 | nih.gov |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivative | Human mitochondrial branched-chain aminotransferase (BCATm) | -6.898 | ijper.org |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a powerful tool in computational chemistry for studying the properties of molecules like this compound and its analogues. DFT calculations can provide valuable information about the geometry, conformation, electronic properties, and reactivity of these compounds.

The three-dimensional structure and conformational preferences of a molecule are crucial for its biological activity, as they determine how it fits into the binding site of a target protein. DFT calculations can be used to perform geometry optimization, which finds the lowest energy (most stable) structure of a molecule. For flexible molecules like this compound, which has a rotatable bond between the phenyl and pyrrolidinone rings, conformational analysis is essential to identify the most stable conformers.

Conformational analysis using DFT involves calculating the energies of different spatial arrangements of the atoms in a molecule. In a study of N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, which are structurally related to the target compound, conformational analysis was used to identify low-energy conformations that are likely to be biologically active. nih.gov This type of analysis can help in understanding why certain structural modifications lead to increased or decreased biological activity. For instance, the phenyl ring in such structures tends to occupy an equatorial position to minimize steric hindrance, leading to lower energy conformations.

DFT can also be used to calculate various electronic properties that provide insights into the reactivity and stability of a molecule. These properties, often referred to as reactivity descriptors, are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Other reactivity descriptors that can be calculated using DFT include electronegativity, chemical hardness, and the electrophilicity index. These descriptors can be used to predict how a molecule will interact with other molecules and its potential reaction pathways. For example, DFT studies on chalcone (B49325) isomers have shown that the HOMO-LUMO energy gap can be correlated with the planarity and stability of the molecule.

| Property | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness | A measure of resistance to change in electron distribution or charge transfer. |

Computational Approaches to Structure-Activity Relationships (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a set of molecules with their experimentally determined biological activities.

For analogues of this compound, QSAR studies can be instrumental in understanding which structural features are important for their biological effects. The process of developing a QSAR model typically involves:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques, such as cross-validation and external validation with a test set of compounds.

QSAR studies on pyrrolidin-2-one derivatives have been conducted to model their antiarrhythmic and dipeptidyl peptidase IV (DPP-IV) inhibitory activities. These studies have shown that the biological activity of these compounds can be dependent on various descriptors, such as those related to the shape, size, and electronic properties of the molecules. A successful QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, volume, surface area, shape indices | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (partition coefficient) | Indicates the molecule's affinity for nonpolar environments. |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |

Vi. Prospective Research Avenues for 4 3,4 Dichlorophenyl Pyrrolidin 2 One and Its Derivatives

Innovations in Synthetic Strategies

While established methods for the synthesis of 4-arylpyrrolidin-2-ones exist, future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. Innovations in this area could significantly impact the accessibility and diversity of derivatives for biological screening.

Key Areas for Synthetic Innovation:

Asymmetric Synthesis: The chiral center at the C4 position of the pyrrolidinone ring is crucial for biological activity. Future synthetic strategies will likely prioritize the development of novel asymmetric catalytic methods to afford enantiomerically pure 4-(3,4-Dichlorophenyl)pyrrolidin-2-one. This could involve the use of chiral catalysts, auxiliaries, or enzymatic resolutions to achieve high enantiomeric excess, thereby allowing for the exploration of the differential biological activities of individual enantiomers.

Novel Cyclization Strategies: Exploration of new catalytic systems for intramolecular cyclization reactions could provide more direct and atom-economical routes to the pyrrolidinone core. This might include transition-metal-catalyzed C-H activation or novel radical cyclization pathways.

Flow Chemistry and Automation: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound and its analogs. Automated synthesis platforms could further accelerate the generation of diverse libraries of derivatives for high-throughput screening.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst development can be complex and expensive. |

| Novel Cyclization Reactions | Increased efficiency, potential for novel disconnections. | May require extensive optimization of reaction conditions. |

| Flow Chemistry | Improved safety and scalability, precise control over parameters. | Initial setup costs can be high. |

Discovery of New Biological Targets and Therapeutic Applications

The 3,4-dichlorophenyl moiety is a common feature in a variety of biologically active compounds, suggesting that this compound may interact with multiple biological targets. Prospective research will aim to identify these targets and explore novel therapeutic applications beyond the currently inferred neurological activities.

Potential Therapeutic Areas and Biological Targets:

Neurological Disorders: Building on the known activity of related compounds as κ-opioid receptor agonists and monoamine uptake inhibitors, further investigation into the neuropharmacological profile of this compound is warranted. acs.orgnih.gov This could include screening against a broader panel of CNS receptors and transporters to identify novel targets for conditions such as depression, anxiety, and neurodegenerative diseases.

Oncology: The pyrrolidine (B122466) scaffold is present in numerous anticancer agents. chemrxiv.org High-throughput screening of this compound and its derivatives against a diverse panel of cancer cell lines could uncover potential antiproliferative activity. Subsequent target identification studies could reveal novel mechanisms of anticancer action.

Infectious Diseases: The structural motifs present in this compound suggest potential for antimicrobial activity. Screening against a range of bacterial and fungal pathogens could lead to the development of new anti-infective agents, an area of critical unmet medical need.

Table 2: Potential Biological Targets and Therapeutic Applications

| Potential Biological Target | Potential Therapeutic Application | Rationale |

| κ-Opioid Receptors | Pain, Addiction, Depression | Activity of structurally related compounds. acs.org |

| Monoamine Transporters (DAT, NET) | Depression, ADHD | Potent inhibition by analogs with the 3,4-dichlorophenyl moiety. nih.gov |

| Novel Kinase Targets | Cancer | Pyrrolidine core is a common scaffold in kinase inhibitors. |

| Bacterial Cell Wall Synthesis Enzymes | Bacterial Infections | Broad potential of heterocyclic compounds as antimicrobials. |

Advanced Rational Design and Optimization Through Integrated Approaches

The future of drug discovery for this compound and its derivatives lies in the integration of computational and experimental approaches for rational design and optimization. This will enable a more targeted and efficient exploration of the chemical space around this scaffold.

Integrated Design and Optimization Strategies:

Structure-Based Drug Design (SBDD): Once a high-affinity biological target is identified and its three-dimensional structure is determined, SBDD can be employed to design derivatives with improved potency and selectivity. This involves using computational docking and molecular dynamics simulations to predict the binding modes of new analogs and guide synthetic efforts.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be used. By analyzing the chemical features of a series of active and inactive analogs, these methods can build predictive models to guide the design of more potent compounds.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments to identify those that bind to the target of interest. These fragments can then be grown or linked together to create more potent lead compounds. This strategy could be applied to identify optimal substitutions on the pyrrolidinone ring or the dichlorophenyl moiety of this compound.

Incorporation of Pharmacokinetic Properties: Early consideration of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for successful drug development. Computational models can predict these properties, allowing for the early identification and mitigation of potential liabilities in the optimization process.

By embracing these prospective research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel medicines for a range of diseases.

常见问题

Q. How to address discrepancies in thermal stability data?

- Root Cause :

- Crystallinity Differences : Use XRD to confirm polymorphic forms (e.g., amorphous vs. crystalline) .

- Humidity Control : TGA under dry N₂ vs. ambient air may alter decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。